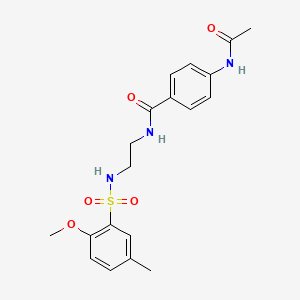

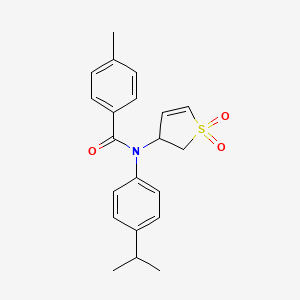

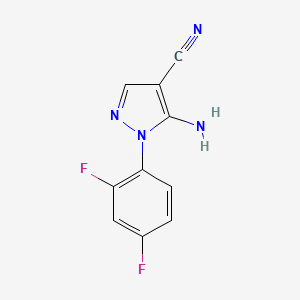

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BPC157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BPC157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.535 g/mol.

Applications De Recherche Scientifique

Synthesis and Antifungal Activity

A study on the synthesis of novel pyrazole derivatives, including compounds structurally related to N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, showed significant antifungal activity against several phytopathogenic fungi. The research highlighted the importance of the molecular structure in determining antifungal efficacy, suggesting the potential of such compounds in developing new antifungal agents (Du et al., 2015).

Cytotoxicity Studies

Another study focused on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to the compound of interest. These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as cancer therapy agents (Hassan et al., 2014).

Innovative Synthesis Methods

Research on modified synthesis approaches for pyrazole derivatives revealed efficient methods for producing variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones. These methods offer potential for creating diverse chemical libraries for further exploration in various scientific applications (Khan et al., 2005).

Structural and Electronic Analysis

A study on functionalized thiophene-based pyrazole amides explored their structural features through computational methods, including DFT calculations and analysis of non-linear optical (NLO) properties. This research contributes to the understanding of the electronic structure of such compounds and their potential applications in materials science (Kanwal et al., 2022).

Antimicrobial and Anticancer Potential

Further investigations into pyrazole derivatives have revealed their antimicrobial and anticancer activities. Synthesis of novel pyrazolopyrimidine derivatives demonstrated both anticancer and anti-5-lipoxygenase agent properties, indicating their potential in therapeutic applications (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as Emrusolmin , is a general inhibitor of protein aggregation. It was identified in a high-throughput screen for small-molecule inhibitors of α-synuclein and prion protein oligomerization . Therefore, the primary targets of this compound are the α-synuclein and prion proteins.

Mode of Action

Emrusolmin inhibits the formation of oligomers of α-synuclein and prion proteins, both in vitro and in vivo . Structural studies revealed that Emrusolmin binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity . The central pyrazole moiety of the compound is placed near α-synuclein’s protein backbone .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving α-synuclein and prion proteins. By inhibiting the oligomerization of these proteins, Emrusolmin prevents the accumulation of pathogenic proteins and neurodegeneration . This action has been shown to improve survival in mouse models of α-synuclein and prion disease .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain . This suggests that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties for use as a therapeutic agent in neurodegenerative diseases.

Result of Action

The inhibition of α-synuclein and prion protein oligomerization by Emrusolmin leads to a reduction in pathogenic protein accumulation and neurodegeneration . In α-synuclein transgenic mouse models of Parkinson’s disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .

Propriétés

IUPAC Name |

N-(3-bromophenyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPWBPJDCXPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)

![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)